molecular formula C19H19ClN4O3S B2723452 N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine CAS No. 1251676-33-1

N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine

Cat. No. B2723452
CAS RN: 1251676-33-1
M. Wt: 418.9
InChI Key: LBLPJKVLCVDOBV-UHFFFAOYSA-N
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Description

The compound “N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine” is a complex organic molecule that contains several functional groups. These include a benzyl group, a methoxyphenyl group, a sulfonyl group, and a pyrimidine ring. Each of these functional groups contributes to the overall properties and reactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced through a Friedel-Crafts alkylation, while the sulfonyl group could be introduced through a sulfonation reaction . The pyrimidine ring could be formed through a multi-step process involving condensation and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with several potential sites for hydrogen bonding .


Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the benzyl group could undergo oxidation or reduction reactions, while the sulfonyl group could participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the presence of reactive functional groups .

Scientific Research Applications

Antiviral Activity

The scientific community has explored various substituted 2,4-diaminopyrimidines for their potential antiviral activities. One study focused on derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, including benzyl and methyl groups. These compounds showed marked inhibition of retrovirus replication in cell culture, with some derivatives exhibiting pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Metal Complexes Coordination

Research on metal complexes incorporating pyrimidine derivatives has been conducted to understand their structural characteristics and potential applications. The study of compounds such as 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene and its interaction with nickel centers reveals insights into the coordination chemistry of these compounds. Such studies lay the groundwork for applications in catalysis, material science, and molecular electronics (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Nanofiltration Membrane Development

The development of novel sulfonated thin-film composite nanofiltration membranes for dye treatment applications has been another area of research. These membranes are fabricated using sulfonated aromatic diamine monomers, showing improved water flux due to enhanced surface hydrophilicity. This advancement represents a significant contribution to water purification technologies, particularly in the removal of hazardous dyes from industrial wastewater (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Synthesis of Agrochemicals

The synthesis of agrochemicals like Mesosulfuron-methyl, which serves as an herbicide, involves key intermediates that are structurally similar to N2-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N2-methylpyrimidine-2,4-diamine. These processes highlight the importance of such compounds in the development of new agrochemicals, demonstrating the versatility of pyrimidine derivatives in various synthesis applications (Hong-bo, 2013).

Future Directions

The complex structure and potential reactivity of this compound suggest that it could be of interest in a variety of research areas. For example, it could be explored as a potential pharmaceutical compound, or it could be used as a starting point for the synthesis of other complex organic molecules .

properties

IUPAC Name

2-N-benzyl-5-(3-chloro-4-methoxyphenyl)sulfonyl-2-N-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-24(12-13-6-4-3-5-7-13)19-22-11-17(18(21)23-19)28(25,26)14-8-9-16(27-2)15(20)10-14/h3-11H,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLPJKVLCVDOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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